2-(3-Amino-4-bromophenyl)acetonitrile

Catalog No.
S13591197
CAS No.
M.F
C8H7BrN2
M. Wt
211.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Amino-4-bromophenyl)acetonitrile

Product Name

2-(3-Amino-4-bromophenyl)acetonitrile

IUPAC Name

2-(3-amino-4-bromophenyl)acetonitrile

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

InChI

InChI=1S/C8H7BrN2/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5H,3,11H2

InChI Key

CGWAPESLHIEWIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC#N)N)Br

2-(3-Amino-4-bromophenyl)acetonitrile is a chemical compound with the molecular formula C8H7BrN2C_8H_7BrN_2 and a molecular weight of approximately 211.06 g/mol. This compound features a brominated phenyl group attached to an acetonitrile moiety, along with an amino group positioned at the meta position relative to the bromine atom. The compound is characterized by its potential applications in medicinal chemistry and organic synthesis due to its reactive functional groups.

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Addition-Elimination Reactions: The nitrile group can participate in addition-elimination reactions, particularly with nucleophiles.
  • Condensation Reactions: This compound can engage in condensation reactions to form more complex structures, which are useful in synthetic organic chemistry.

These reactions enable the compound to serve as a versatile intermediate in the synthesis of more complex molecules.

The synthesis of 2-(3-Amino-4-bromophenyl)acetonitrile typically involves several steps:

  • Starting Materials: The synthesis begins with 3-amino-4-bromobenzaldehyde and acetonitrile.
  • Reaction Conditions: A base is often used to facilitate the reaction between the aldehyde and acetonitrile, leading to the formation of the desired product.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity levels suitable for further applications.

This method highlights the compound's accessibility through established synthetic routes commonly employed in organic chemistry.

2-(3-Amino-4-bromophenyl)acetonitrile has potential applications in various fields:

  • Medicinal Chemistry: Its structure suggests possible use as a precursor for pharmaceuticals, particularly those targeting specific biological pathways.
  • Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Similar compounds have been explored for their properties in material science, potentially leading to new polymeric or composite materials.

The interaction studies involving 2-(3-Amino-4-bromophenyl)acetonitrile focus on its reactivity and binding capabilities with various biological targets. Such studies are crucial for understanding how this compound might influence biochemical pathways or act as a drug candidate. Investigating its interactions with enzymes or receptors could provide insights into its therapeutic potential or toxicity profile.

Several compounds share structural similarities with 2-(3-Amino-4-bromophenyl)acetonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(4-Bromophenyl)acetonitrileBromine at para positionDifferent positioning of bromine affects reactivity
2-(3-Amino-4-methoxyphenyl)acetonitrileMethoxy group instead of bromineExhibits different electronic properties
3,4-DimethoxyphenylacetonitrileTwo methoxy groupsEnhanced solubility and potential biological activity
2-(4-Amino-3-methoxyphenyl)acetonitrileAmino and methoxy groups at different positionsVariation in reactivity due to functional group placement

The uniqueness of 2-(3-Amino-4-bromophenyl)acetonitrile lies in its specific arrangement of functional groups, which allows it to participate in diverse

The emergence of 2-(3-Amino-4-bromophenyl)acetonitrile parallels advancements in aromatic substitution chemistry and nitrile-based synthetic methodologies. While its first reported synthesis is not explicitly documented in public literature, analogs featuring bromophenylacetonitrile frameworks gained prominence in the early 2000s with the rise of transition-metal-catalyzed reactions. For example, bromophenyl derivatives were pivotal in the development of endothelin receptor antagonists such as macitentan, where bromine served as a substituent to modulate pharmacokinetic properties. The compound’s utility as a synthetic intermediate became evident through its role in constructing heterocyclic systems, particularly in antitubercular and antibacterial agent discovery.

Structural Significance in Organic Chemistry

The molecular architecture of 2-(3-Amino-4-bromophenyl)acetonitrile offers three reactive sites:

  • Bromine at the 4-position: Facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl-aryl or aryl-heteroaryl bond formation.
  • Amino group at the 3-position: Serves as a directing group for electrophilic substitutions or a handle for reductive amination.
  • Acetonitrile moiety: Undergoes hydrolysis to carboxylic acids, reduction to amines, or participation in cycloadditions.

This trifunctional design is exemplified in the synthesis of polyketide synthase inhibitors, where nitrile groups are converted to amides or heterocycles. The bromine’s ortho-directing effect further allows regioselective functionalization, a feature exploited in the preparation of substituted quinolones for combating methicillin-resistant Staphylococcus aureus (MRSA).

Role as a Multifunctional Synthetic Intermediate

2-(3-Amino-4-bromophenyl)acetonitrile has been employed in three primary contexts:

Pharmaceutical Intermediate

The compound serves as a precursor to bioactive molecules. For instance, nitrile-to-amide conversions are critical in forming peptidomimetics, as demonstrated in antitubercular agents targeting polyketide synthase 13. Its bromine atom also participates in cross-coupling reactions to introduce complex aryl groups, a strategy used in optimizing endothelin receptor antagonists.

Heterocyclic Synthesis

The nitrile group undergoes cyclization with amines or hydrazines to generate pyrimidines, triazoles, and oxadiazoles. In one route, treatment with hydroxylamine yields 1,2,4-oxadiazoles, which are prevalent in antimicrobial scaffolds. Similarly, condensation with thiosemicarbazides produces thiadiazoles, enhancing molecular diversity in drug libraries.

Material Science Applications

While less documented, the compound’s aromatic rigidity and polar nitrile group suggest potential in liquid crystal or polymer synthesis. Bromine atoms can further enable post-polymerization functionalization via Ullmann or Heck reactions.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

209.97926 g/mol

Monoisotopic Mass

209.97926 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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